molecular formula C11H17O5PS B121163 Fensulfothion oxon CAS No. 6552-21-2

Fensulfothion oxon

Cat. No.: B121163
CAS No.: 6552-21-2
M. Wt: 292.29 g/mol
InChI Key: GNTVZNNILZKEIB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fensulfothion Oxon, like its parent compound Fensulfothion, is an organophosphorus compound . It primarily targets the enzyme acetylcholinesterase , which plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine.

Mode of Action

This compound inhibits the activity of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause continuous stimulation of the nerves, muscles, and glands, resulting in the various symptoms of poisoning.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, it disrupts the normal function of this pathway, leading to overstimulation of the nerves and muscles. The exact downstream effects can vary, but they generally include symptoms such as muscle weakness, twitching, and paralysis.

Pharmacokinetics

Organophosphorus compounds like this compound are generally absorbed through the skin, respiratory tract, and gastrointestinal tract . They are distributed throughout the body and can cross the blood-brain barrier. The compounds are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the nerves, muscles, and glands . This can result in a wide range of symptoms, including muscle twitching, weakness, and eventually paralysis. In severe cases, it can lead to respiratory failure and death.

Action Environment

This compound is stable under normal use conditions . . For example, certain soil bacteria can metabolize Fensulfothion, potentially reducing its effectiveness . Furthermore, this compound’s toxicity can pose a risk to non-target organisms in the environment, including birds, fish, and other wildlife .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fensulfothion oxon is synthesized through the oxidation of fensulfothion. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a moderate level to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The product is then purified through techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Fensulfothion oxon undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • Fenthion oxon
  • Fenthion oxon sulfoxide
  • Fenthion oxon sulfone
  • Fenthion sulfoxide
  • Fenthion sulfone

Comparison: Fensulfothion oxon is unique in its high potency as an acetylcholinesterase inhibitor compared to its analogs. While similar compounds like fenthion oxon and its derivatives also inhibit acetylcholinesterase, this compound exhibits a higher degree of toxicity and effectiveness in pest control. This makes it particularly valuable in agricultural applications where rapid and effective pest eradication is required .

Properties

IUPAC Name

diethyl (4-methylsulfinylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTVZNNILZKEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863909
Record name Diethyl 4-(methanesulfinyl)phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6552-21-2
Record name Fensulfothion oxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6552-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dasanit O-analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasanit O
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 4-(methanesulfinyl)phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENSULFOTHION OXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC9R5IT02E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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